molecular formula C15H15ClN2O3S B3522477 4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

Cat. No.: B3522477
M. Wt: 338.8 g/mol
InChI Key: HBZHSWKBMDLKCP-UHFFFAOYSA-N
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Description

“4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide” is a compound where the ortho- and meta-methyl substituents in the aniline ring are anti to the N—H bond . It is a part of a class of organic compounds known as benzamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide .


Molecular Structure Analysis

In the molecular structure of “this compound”, the dihedral angle between the benzoyl and aniline benzene rings is 95.0° . N—H⋯O hydrogen bonds and C—H⋯π interactions link the molecules in the crystal structure .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-4-3-5-13(10(9)2)18-22(20,21)14-8-11(15(17)19)6-7-12(14)16/h3-8,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHSWKBMDLKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
Reactant of Route 2
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
Reactant of Route 4
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
Reactant of Route 5
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
Reactant of Route 6
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

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